2-[3-(2,5-dimethylphenyl)-6-oxopyridazin-1(6H)-yl]-N-phenylbutanamide
Description
2-[3-(2,5-Dimethylphenyl)-6-oxopyridazin-1(6H)-yl]-N-phenylbutanamide is a pyridazinone derivative characterized by a butanamide chain, a 2,5-dimethylphenyl group, and a pyridazinone core. Its molecular formula is C₂₄H₂₇N₃O₂, with a molecular weight of 421.5 g/mol (racemic mixture) .
Properties
IUPAC Name |
2-[3-(2,5-dimethylphenyl)-6-oxopyridazin-1-yl]-N-phenylbutanamide | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C22H23N3O2/c1-4-20(22(27)23-17-8-6-5-7-9-17)25-21(26)13-12-19(24-25)18-14-15(2)10-11-16(18)3/h5-14,20H,4H2,1-3H3,(H,23,27) | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
ASDRBZVAWNCMEK-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCC(C(=O)NC1=CC=CC=C1)N2C(=O)C=CC(=N2)C3=C(C=CC(=C3)C)C | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C22H23N3O2 | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID701151798 | |
| Record name | 3-(2,5-Dimethylphenyl)-α-ethyl-6-oxo-N-phenyl-1(6H)-pyridazineacetamide | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID701151798 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
361.4 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
891391-62-1 | |
| Record name | 3-(2,5-Dimethylphenyl)-α-ethyl-6-oxo-N-phenyl-1(6H)-pyridazineacetamide | |
| Source | CAS Common Chemistry | |
| URL | https://commonchemistry.cas.org/detail?cas_rn=891391-62-1 | |
| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
| Record name | 3-(2,5-Dimethylphenyl)-α-ethyl-6-oxo-N-phenyl-1(6H)-pyridazineacetamide | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID701151798 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 2-[3-(2,5-dimethylphenyl)-6-oxopyridazin-1(6H)-yl]-N-phenylbutanamide typically involves multiple steps. One common method includes the reaction of 2,5-dimethylphenylhydrazine with a suitable diketone to form the pyridazinone ring. This intermediate is then reacted with N-phenylbutanamide under specific conditions to yield the final product. The reaction conditions often involve the use of solvents like dichloromethane and catalysts such as dicyclohexylcarbodiimide (DCC) and 4-(dimethylamino)pyridine (DMAP) .
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale. The process would be optimized for higher yields and purity, often involving automated systems and stringent quality control measures. The use of continuous flow reactors and advanced purification techniques like chromatography can enhance the efficiency of the production process.
Chemical Reactions Analysis
Types of Reactions
2-[3-(2,5-dimethylphenyl)-6-oxopyridazin-1(6H)-yl]-N-phenylbutanamide can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding oxides.
Reduction: Reduction reactions can yield different reduced forms of the compound.
Substitution: The compound can undergo substitution reactions, where one functional group is replaced by another.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents like lithium aluminum hydride, and various nucleophiles for substitution reactions. The conditions for these reactions vary but often involve controlled temperatures and specific solvents to ensure the desired outcome .
Major Products
The major products formed from these reactions depend on the type of reaction and the reagents used. For example, oxidation may yield oxides, while reduction can produce alcohols or amines. Substitution reactions can result in a variety of substituted derivatives, depending on the nucleophile used.
Scientific Research Applications
2-[3-(2,5-dimethylphenyl)-6-oxopyridazin-1(6H)-yl]-N-phenylbutanamide has several scientific research applications:
Chemistry: Used as a building block for synthesizing more complex molecules.
Biology: Investigated for its potential biological activities, including enzyme inhibition and receptor binding.
Medicine: Explored for its therapeutic potential in treating various diseases, including inflammation-related conditions.
Industry: Utilized in the development of new materials and as a precursor in the synthesis of other industrial chemicals
Mechanism of Action
The mechanism of action of 2-[3-(2,5-dimethylphenyl)-6-oxopyridazin-1(6H)-yl]-N-phenylbutanamide involves its interaction with specific molecular targets and pathways. The compound may bind to enzymes or receptors, altering their activity and leading to various biological effects. The exact molecular targets and pathways can vary depending on the specific application and the biological system involved .
Comparison with Similar Compounds
Comparison with Similar Compounds
Pyridazinone derivatives exhibit diverse biological activities depending on their substituents and backbone modifications. Below is a detailed comparison of the target compound with structurally analogous molecules:
Table 1: Structural and Functional Comparison
Key Findings from Comparative Analysis
Conversely, acetamide derivatives (e.g., N-(3,5-dimethoxyphenyl)-2-[3-(2,5-dimethylphenyl)-6-oxopyridazin-1(6H)-yl]acetamide) may exhibit faster metabolic clearance due to reduced steric hindrance .
Substituent Impacts :
- Halogenation : Bromine or chlorine substitutions (e.g., 4-bromophenyl in ) enhance binding to hydrophobic pockets in biological targets, as seen in antimicrobial assays .
- Methoxy Groups : Methoxy substituents (e.g., 3,5-dimethoxyphenyl in ) improve solubility and hydrogen-bonding capacity, critical for receptor interactions .
Biological Activity Trends :
- Compounds with electron-withdrawing groups (e.g., nitro, bromo) often show enhanced activity in antimicrobial screens .
- Hydrophobic substituents (e.g., dimethylphenyl in the target compound) are associated with improved enzyme inhibition due to van der Waals interactions .
Synthetic Complexity :
- Butanamide derivatives generally require multi-step synthesis with careful optimization of reaction conditions (e.g., acylating agents, temperature control) compared to simpler acetamide analogs .
Table 2: Reactivity and Stability Comparison
Biological Activity
The compound 2-[3-(2,5-dimethylphenyl)-6-oxopyridazin-1(6H)-yl]-N-phenylbutanamide is a pyridazinone derivative that has garnered attention due to its potential biological activities. This article explores the molecular characteristics, biological mechanisms, and research findings related to this compound.
Molecular Characteristics
The molecular formula of this compound is , with a molecular weight of approximately 377.44 g/mol. The compound features a pyridazine ring, which is significant for its biological activity.
| Property | Value |
|---|---|
| Molecular Formula | C22H23N3O3 |
| Molecular Weight | 377.44 g/mol |
| LogP | 4.0382 |
| Hydrogen Bond Acceptors | 6 |
| Hydrogen Bond Donors | 1 |
| Polar Surface Area | 57.987 |
The biological activity of this compound can be attributed to several mechanisms:
- Enzyme Inhibition : It may inhibit key enzymes involved in cellular processes, thereby affecting metabolic pathways.
- Receptor Interaction : The compound can bind to specific receptors, influencing signal transduction pathways critical for various biological responses.
- Gene Expression Modulation : It may alter the expression of genes related to inflammation, apoptosis, and cell proliferation, which are crucial in cancer and other diseases.
Biological Activity
Research indicates that compounds similar to this compound exhibit various biological activities:
- Anticancer Activity : Preliminary studies suggest that this compound may have cytotoxic effects on cancer cells. For instance, it has shown potential in inhibiting cell cycle progression and inducing apoptosis in resistant cancer cell lines.
- Anti-inflammatory Properties : The compound may exert anti-inflammatory effects by modulating the activity of inflammatory mediators.
- Antioxidant Activity : Potential scavenging activity against reactive oxygen species (ROS) has been observed, indicating its role in reducing oxidative stress.
Case Studies and Research Findings
Several studies have investigated the biological activity of related compounds:
- Study on Anticancer Properties : A study demonstrated that a structurally similar compound displayed significant cytotoxicity against vincristine-resistant nasopharyngeal cancer cells with an IC50 value of 22 nM. The mechanism involved cell cycle arrest at the G2/M phase and induction of apoptosis through mitochondrial pathways .
- Mechanistic Insights : Another study highlighted that compounds with a pyridazine core could inhibit HDAC enzymes (IC50 values around 1 μM), suggesting their role as potential anticancer agents by altering histone acetylation status .
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
